molecular formula C20H20BrN3O4 B11082084 3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide

3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide

Cat. No.: B11082084
M. Wt: 446.3 g/mol
InChI Key: YEONOHSCEIJUCJ-UHFFFAOYSA-N
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Description

3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a complex organic compound with a molecular formula of C28H26BrN5O3. This compound is known for its unique structure, which includes a bromine atom, a pyrrolidinyl ring, and a propoxyphenyl group. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Properties

Molecular Formula

C20H20BrN3O4

Molecular Weight

446.3 g/mol

IUPAC Name

3-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C20H20BrN3O4/c1-2-10-28-16-8-6-15(7-9-16)24-18(25)12-17(20(24)27)22-23-19(26)13-4-3-5-14(21)11-13/h3-9,11,17,22H,2,10,12H2,1H3,(H,23,26)

InChI Key

YEONOHSCEIJUCJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-bromobenzohydrazide with 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, would be carefully controlled to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Conducted in acidic or basic medium, often at elevated temperatures.

    Reduction: Conducted in anhydrous conditions, often at low temperatures.

    Substitution: Conducted in polar solvents, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide
  • N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-2-hydroxybenzohydrazide

Uniqueness

3-bromo-N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide is unique due to its specific structure, which includes a bromine atom and a propoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

3-Bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula: C20H20BrN5O3
Molecular Weight: 446.3 g/mol
IUPAC Name: this compound

PropertyValue
Molecular FormulaC20H20BrN5O3
Molecular Weight446.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound may exert its effects through:

  • Enzyme Inhibition: It potentially inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding: The compound may act as a ligand for specific receptors, modulating their activity and influencing signaling pathways.
  • Cell Cycle Regulation: Preliminary studies suggest that it may impact cell cycle progression, particularly in cancer cells.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound has significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

  • Induction of Oxidative Stress: The compound increases reactive oxygen species (ROS) levels, leading to cell death.
  • Modulation of Apoptotic Pathways: It activates caspase pathways, promoting apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains and fungi, suggesting potential applications as an antimicrobial agent.

Case Studies

  • Study on Anticancer Effects:
    • Objective: To evaluate the cytotoxic effects of the compound on breast cancer cell lines.
    • Findings: The study found a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to control groups.
  • Antimicrobial Testing:
    • Objective: To assess the inhibitory effects against common pathogens.
    • Results: The compound showed significant inhibition zones against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent.

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